molecular formula C8H12ClN B3348495 Pyridine, 2,4,6-trimethyl-, hydrochloride CAS No. 17423-08-4

Pyridine, 2,4,6-trimethyl-, hydrochloride

Cat. No.: B3348495
CAS No.: 17423-08-4
M. Wt: 157.64 g/mol
InChI Key: LKPFWCPZERQLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,4,6-trimethyl-, hydrochloride is an organic compound with the molecular formula C₈H₁₂ClN It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine, 2,4,6-trimethyl-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,4,6-trimethylpyridine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt. Another method involves the use of ethyl acetoacetate, acetaldehyde, and ammonia in a Hantzsch dihydropyridine synthesis, followed by oxidation to yield 2,4,6-trimethylpyridine, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The final product is typically purified through crystallization or distillation to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4,6-trimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction reactions.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Collidinic acid is a major product formed from the oxidation of 2,4,6-trimethylpyridine.

    Reduction: Reduced derivatives of 2,4,6-trimethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Pyridine, 2,4,6-trimethyl-, hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in dehydrohalogenation reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine, 2,4,6-trimethyl-, hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various chemical reactions. The compound can form complexes with metal ions, influencing their reactivity and stability. Additionally, the methyl groups can affect the electronic properties of the pyridine ring, altering its reactivity in different chemical environments .

Comparison with Similar Compounds

Pyridine, 2,4,6-trimethyl-, hydrochloride is unique due to the presence of three methyl groups at specific positions on the pyridine ring. Similar compounds include:

    2,6-Dimethylpyridine (lutidine): Lacks the methyl group at the 4-position, resulting in different chemical properties.

    2,4-Dimethylpyridine: Lacks the methyl group at the 6-position.

    3,5-Dimethylpyridine: Methyl groups are positioned differently, leading to variations in reactivity.

These similar compounds differ in their chemical reactivity and applications, highlighting the unique properties of this compound .

Properties

IUPAC Name

2,4,6-trimethylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPFWCPZERQLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334012
Record name Pyridine, 2,4,6-trimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17423-08-4
Record name NSC122100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,4,6-trimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5'-O-Dimethoxytritylthymidine (1.6 g, 2.9 mmol) in anhydrous tetrahydrofuran (5 ml) was added dropwise to a well stirred solution at -78° of CH3OPCl2 (0.33 ml, 2.5 mmol) and collidine (1.86 ml, 14.1 mmol) in anhydrous tetrahydrofuran (5 ml). A white precipitate formed during the addition. The mixture was stirred for 15 min at -78° and then filtered through a sintered glass funnel to remove collidine hydrochloride. The collidine hydrochloride was washed with dry tetrahydrofuran (1 ml). The filtrate was then diluted with dry toluene and concentrated to a gum. After dry argon had been bled into the apparatus, a solution (6 ml) containing toluene:tetrahydrofuran (2:1) was added and the gum was allowed to dissolve completely in this solution. Solvent was removed by concentration in vacuo. This reconcentration using a solution of toluene and tetrahydrofuran was repeated three times. After the final concentration, the gum was dissolved in dry tetrahydrofuran (3 ml), cooled to -78° and a solution of tetrazole (0.18 g, 2.6 mmol) in dry tetrahydrofuran (3 ml) was added dropwise. A white precipitate of collidine hydrochloride formed during the addition. The mixture was stirred an additional 10 min at -78° and then transferred using positive argon pressure and a cannula to a centrifuge tube filled with argon. The supernatant recovered after centrifugation contained the tetrazolylphosphite product which can be used directly for synthesis of deoxyoligonucleotides. Alternatively, the tetrazolylphosphite can be stored as a precipitate and reconstituted as needed.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2,4,6-trimethyl-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Pyridine, 2,4,6-trimethyl-, hydrochloride
Reactant of Route 3
Reactant of Route 3
Pyridine, 2,4,6-trimethyl-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Pyridine, 2,4,6-trimethyl-, hydrochloride
Reactant of Route 5
Reactant of Route 5
Pyridine, 2,4,6-trimethyl-, hydrochloride
Reactant of Route 6
Reactant of Route 6
Pyridine, 2,4,6-trimethyl-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.